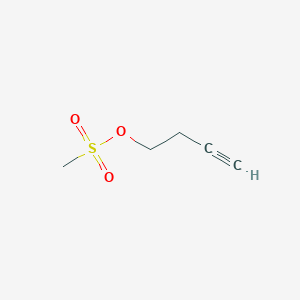
(R)-(4-Fluorophenyl)hydroxyacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-(4-Fluorophenyl)hydroxyacetonitrile, also known as FPHN, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. FPHN is a chiral compound, meaning that it has two mirror-image forms that are not identical.
Mécanisme D'action
The mechanism of action of (R)-(4-Fluorophenyl)hydroxyacetonitrile involves the inhibition of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the production of prostaglandins, (R)-(4-Fluorophenyl)hydroxyacetonitrile reduces inflammation and pain.
Effets Biochimiques Et Physiologiques
(R)-(4-Fluorophenyl)hydroxyacetonitrile has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It also reduces the production of reactive oxygen species, which are known to contribute to inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (R)-(4-Fluorophenyl)hydroxyacetonitrile is its high potency and selectivity for the inhibition of cyclooxygenase. This makes it a valuable tool for studying the role of cyclooxygenase in inflammation and pain. However, its high potency can also be a limitation, as it may lead to off-target effects and toxicity at high concentrations.
Orientations Futures
There are several future directions for research on (R)-(4-Fluorophenyl)hydroxyacetonitrile. One area of interest is the development of new drugs based on (R)-(4-Fluorophenyl)hydroxyacetonitrile for the treatment of pain and inflammation. Another area of interest is the study of the role of cyclooxygenase in other physiological processes, such as cardiovascular function and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of (R)-(4-Fluorophenyl)hydroxyacetonitrile and its potential limitations for lab experiments.
Conclusion:
In conclusion, (R)-(4-Fluorophenyl)hydroxyacetonitrile is a promising compound with potential applications in the field of pharmaceuticals. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (R)-(4-Fluorophenyl)hydroxyacetonitrile and its applications in various fields.
Méthodes De Synthèse
The synthesis of (R)-(4-Fluorophenyl)hydroxyacetonitrile involves the reaction of (R)-4-fluorophenylacetonitrile with sodium hydroxide in the presence of hydrogen peroxide. The reaction takes place in a solvent such as methanol or ethanol and requires careful control of the reaction conditions to obtain the desired product in high yield and purity.
Applications De Recherche Scientifique
(R)-(4-Fluorophenyl)hydroxyacetonitrile has been studied extensively for its potential applications in the field of pharmaceuticals. It has been found to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
Propriétés
Numéro CAS |
149952-37-4 |
|---|---|
Nom du produit |
(R)-(4-Fluorophenyl)hydroxyacetonitrile |
Formule moléculaire |
C8H6FNO |
Poids moléculaire |
151.14 g/mol |
Nom IUPAC |
(2R)-2-(4-fluorophenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H6FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H/t8-/m0/s1 |
Clé InChI |
UWDPUVCVIQXYQR-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@H](C#N)O)F |
SMILES |
C1=CC(=CC=C1C(C#N)O)F |
SMILES canonique |
C1=CC(=CC=C1C(C#N)O)F |
Synonymes |
Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaR)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,3-Dimethoxyphenyl)methyl]azetidine](/img/structure/B121573.png)

![3-[(3-Bromophenyl)methyl]azetidine](/img/structure/B121575.png)
![3-[(4-Bromophenyl)methyl]azetidine](/img/structure/B121579.png)
![3-[(5-Bromo-2-fluorophenyl)methyl]azetidine](/img/structure/B121584.png)
![3-[[2-(Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121586.png)


![3-[(Thiophen-2-yl)methyl]azetidine](/img/structure/B121599.png)


![3-[(Thiophen-3-yl)methyl]azetidine](/img/structure/B121604.png)

![3-[(4-Isopropylphenyl)methyl]azetidine](/img/structure/B121610.png)